4-(2-Chloroethyl)piperidine
Overview
Description
4-(2-Chloroethyl)piperidine is an organic compound with the molecular formula C7H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, where a chloroethyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chloroethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the piperidine nitrogen, forming the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the reaction of piperidine with 1,2-dichloroethane in the presence of a strong base like potassium carbonate can be employed. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces various substituted piperidine derivatives.
Oxidation: Forms N-oxide derivatives.
Reduction: Results in the formation of ethyl-substituted piperidine.
Scientific Research Applications
4-(2-Chloroethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)piperidine involves its interaction with biological targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various signaling pathways, including those involved in neurotransmission and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the chloroethyl group.
4-(2-Chloroethyl)morpholine: A similar compound where the piperidine ring is replaced by a morpholine ring.
1-(2-Chloroethyl)piperidine: A positional isomer with the chloroethyl group attached to the nitrogen atom
Uniqueness
4-(2-Chloroethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroethyl group allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(2-chloroethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFLXXZLKOMXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440631 | |
Record name | 4-(2-chloroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114998-55-9 | |
Record name | 4-(2-Chloroethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114998-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-chloroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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